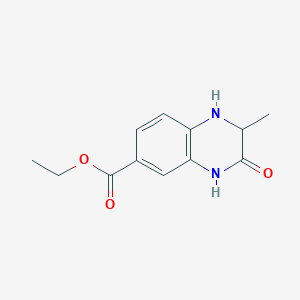

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

CAS No.: 1375900-45-0

Cat. No.: VC2576352

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375900-45-0 |

|---|---|

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| IUPAC Name | ethyl 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C12H14N2O3/c1-3-17-12(16)8-4-5-9-10(6-8)14-11(15)7(2)13-9/h4-7,13H,3H2,1-2H3,(H,14,15) |

| Standard InChI Key | MLLYUWSDLZJMSV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(C(=O)N2)C |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(C(=O)N2)C |

Introduction

Chemical Identity and Structure

Basic Chemical Information

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a quinoxaline derivative featuring a partially reduced heterocyclic ring system with specific functional groups. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1375900-45-0 and the molecular formula C12H14N2O3 . Its molecular weight is precisely calculated as 234.25 g/mol, making it a relatively small molecule with potential for favorable pharmacokinetic properties . The compound belongs to the broader chemical class of quinoxalines, which are nitrogen-containing heterocyclic compounds consisting of a benzene ring fused to a pyrazine ring . This family of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities and synthetic versatility.

The standardized chemical nomenclature for the compound follows the International Union of Pure and Applied Chemistry (IUPAC) system, which precisely describes its structural features and substitution pattern . Alternative identifiers include the MDL number MFCD22056396, which serves as an additional reference code in chemical databases and libraries . For computational and database purposes, the compound is also represented by its unique structural identifiers including the SMILES notation (CCOC(=O)c1ccc2c(c1)NC(=O)C(N2)C) and InChIKey (MLLYUWSDLZJMSV-UHFFFAOYSA-N), which enable precise structural representation in chemical databases and computational platforms .

Table 1: Basic Chemical Identifiers and Properties

| Parameter | Value |

|---|---|

| Compound Name | Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate |

| CAS Number | 1375900-45-0 |

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| MDL Number | MFCD22056396 |

| SMILES | CCOC(=O)c1ccc2c(c1)NC(=O)C(N2)C |

| InChI | InChI=1S/C12H14N2O3/c1-3-17-12(16)8-4-5-9-10(6-8)14-11(15)7(2)13-9/h4-7,13H,3H2,1-2H3,(H,14,15) |

| InChIKey | MLLYUWSDLZJMSV-UHFFFAOYSA-N |

Structural Features

The compound's structure comprises a tetrahydroquinoxaline core with specific functional groups that define its chemical and biological properties. The basic framework consists of a bicyclic system where a benzene ring is fused with a partially reduced pyrazine ring, creating the tetrahydroquinoxaline scaffold . This partially reduced heterocyclic system distinguishes it from fully aromatic quinoxaline derivatives and contributes to its unique chemical reactivity and biological profile . The structural integrity of the compound is maintained through the rigid aromatic benzene portion while the partially reduced heterocyclic component provides conformational flexibility that may be important for binding to biological targets .

Physical Properties

Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically exists as a solid at room temperature with specific physical characteristics that impact its handling and application in research settings . The compound exhibits limited solubility in water due to its heterocyclic structure and presence of non-polar substituents, but demonstrates good solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, facilitating its use in various chemical transformations and biological assays . Storage recommendations typically include keeping the compound in a dry, dark place, sealed, and refrigerated at 2-8°C to prevent degradation and ensure stability over extended periods .

Spectral data for the compound and its analogues have been reported in the literature, providing valuable information for structural confirmation and purity assessment . UV spectroscopic data for related compounds show characteristic absorption maxima that reflect the conjugated nature of the quinoxaline system . Infrared spectroscopy reveals distinctive absorption bands corresponding to the carbonyl groups (both the ester and amide functionalities) and the N-H stretching frequencies, which serve as diagnostic markers for structural verification .

Synthesis Methods

Industrial Production Considerations

Large-scale production of Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate would necessitate adaptation of laboratory procedures to industrial settings with considerations for efficiency, cost-effectiveness, and environmental impact. Industrial manufacturing processes typically employ automated systems to control critical reaction parameters such as temperature, pressure, and mixing conditions, ensuring consistent product quality and optimized yields. Continuous flow chemistry techniques might be advantageous for large-scale production, offering benefits such as improved heat transfer, enhanced mixing, and precise reaction control compared to traditional batch processes.

For industrial applications, the selection of reagents and catalysts must consider factors beyond synthetic efficiency, including cost, availability, toxicity, and environmental impact. Green chemistry principles may guide the development of sustainable production methods, potentially incorporating solvent recycling, catalytic systems that minimize waste generation, and energy-efficient processes. The use of high-purity starting materials is essential to minimize the formation of impurities that could complicate downstream purification processes and compromise product quality.

Purification at industrial scale might employ techniques such as crystallization, which is more economically viable for large quantities compared to chromatographic methods used in laboratory settings. Quality control measures would include rigorous analytical testing to ensure batch-to-batch consistency, structural integrity, and adherence to purity specifications. These considerations collectively determine the feasibility and economic viability of industrial-scale production of Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate for research or potential commercial applications.

Reaction Mechanisms and Transformations

The mechanism for the formation of Ethyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves a series of nucleophilic addition and condensation steps . The reaction is initiated by nucleophilic attack of the amino group from the diaminobenzene derivative on the carbonyl carbon of the α-ketoester, forming an imine intermediate. Subsequent intramolecular cyclization involving the second amino group and another carbonyl function leads to the formation of the tetrahydroquinoxaline ring system . This mechanistic pathway is supported by the isolation of reaction intermediates and detailed structural analysis of the final products .

Recent advances in synthetic methodologies have explored alternative approaches to construct the tetrahydroquinoxaline scaffold . For instance, a -hydride shift triggered N-dealkylative cyclization strategy has been reported for the synthesis of structurally related 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates, which share mechanistic similarities with the synthesis of tetrahydroquinoxalines . This approach involves the formation of an iminium cation containing a difluoroboryl bridge, followed by hydrolysis to yield the cyclized product . Such innovative synthetic strategies highlight the ongoing efforts to develop more efficient and versatile methods for accessing heterocyclic scaffolds of pharmaceutical interest.

Modifications of the basic tetrahydroquinoxaline structure can be achieved through various chemical transformations to introduce functional diversity and optimize properties . For example, the synthesis of N-substituted derivatives involves alkylation or acylation of the nitrogen atoms, while modifications of the carboxyl group can be accomplished through esterification, amidation, or reduction reactions . These transformations provide access to a library of structural analogs with diversified substitution patterns, facilitating the exploration of structure-activity relationships and the identification of compounds with optimized biological profiles .

Biological Activities

Antiproliferative Properties

Studies on structurally related tetrahydroquinoxaline derivatives have demonstrated significant antiproliferative activities against various cancer cell lines . For instance, certain N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives have exhibited potent inhibitory effects against HeLa, SMMC-7721, and K562 cell lines with IC50 values in the submicromolar range . Compound 13d from this series demonstrated particularly remarkable potency with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM against HeLa, SMMC-7721, and K562 cell lines, respectively . This level of activity is comparable to that of established anticancer agents and highlights the therapeutic potential of this class of compounds.

The antiproliferative effects of tetrahydroquinoxaline derivatives have been evaluated across multiple cancer types, with some compounds demonstrating selective cytotoxicity towards specific cancer cell lines . For example, novel tetrahydroquinoxaline sulfonamide derivatives have shown notable inhibitory activities against HT-29 colon cancer cells . Among these derivatives, compound I-7 emerged as the most active, demonstrating superior potency compared to other analogs in the series . This compound was subsequently evaluated against additional cancer cell lines, confirming its broad-spectrum antiproliferative activity and potential as a lead compound for further development .

Table 2: Antiproliferative Activities of Selected Tetrahydroquinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 13d | HeLa | 0.126 | |

| 13d | SMMC-7721 | 0.071 | |

| 13d | K562 | 0.164 | |

| I-7 | HT-29 | Not specified* |

*Noted as most active compound against HT-29 in the study

Mechanism of Action

Detailed mechanistic studies have revealed that tetrahydroquinoxaline derivatives exert their antiproliferative effects through inhibition of tubulin polymerization . Tubulin is a critical protein involved in cell division, and compounds that disrupt tubulin dynamics can arrest the cell cycle and prevent cancer cell proliferation . Specifically, compound 13d inhibited tubulin polymerization with an IC50 value of 3.97 μM, demonstrating its direct interaction with the tubulin protein . This mechanism is reminiscent of established anticancer drugs such as colchicine and vinblastine, which also target tubulin albeit through different binding sites and mechanisms.

The effects of tetrahydroquinoxaline derivatives on cellular processes extend beyond tubulin polymerization inhibition . Studies have shown that these compounds can disrupt microtubule network organization, affecting the formation of the mitotic spindle essential for proper chromosome segregation during cell division . For instance, compound I-7 was reported to disturb the microtubule network and disrupt mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This multifaceted interference with cellular machinery provides a robust mechanism for the anticancer effects observed with these compounds.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies have been conducted to understand how structural modifications of the tetrahydroquinoxaline scaffold influence biological activity . These investigations have revealed several key structural features that are critical for optimal antiproliferative activity . For tetrahydroquinoxaline sulfonamide derivatives, the substitution pattern on the tetrahydroquinoxaline ring significantly impacts activity, with compounds bearing a methoxy group (R2) generally exhibiting better inhibitory activities than unsubstituted compounds or those with methoxycarbonyl groups .

The nature of substituents on the phenyl ring (R1) attached to the sulfonamide moiety also plays a crucial role in determining antiproliferative potency . Compounds featuring electron-donating groups (like methoxy or amino) or specific electron-withdrawing groups (such as trifluoromethyl) at the para position demonstrated enhanced activities compared to those with bulkier substituents like tert-butyl . The number and position of substituents on the phenyl ring further modulate activity, with some disubstituted compounds showing decreased activity compared to monosubstituted analogs, while others exhibited improved potency . These observations highlight the complex interplay between electronic and steric factors in determining the biological profile of these compounds.

Molecular docking studies have provided insights into the binding interactions of tetrahydroquinoxaline derivatives with their tubulin target . These computational investigations have revealed that active compounds bind to the colchicine binding site on tubulin through a combination of hydrogen bonding and hydrophobic interactions . The specific binding mode involves key interactions between the heterocyclic scaffold and amino acid residues in the binding pocket, providing a structural basis for the observed biological activities . These findings are valuable for rational design efforts aimed at developing more potent and selective tubulin inhibitors based on the tetrahydroquinoxaline scaffold.

Applications and Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume